molecular formula C13H21ClN6O4 B10820168 L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride

L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride

Cat. No.: B10820168
M. Wt: 368.84 g/mol
InChI Key: ZCDDBUOENGJMLV-HVFXBKHYSA-N
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Description

L-Valacyclovir-d8 (hydrochloride) is a deuterium-labeled analog of L-Valacyclovir hydrochloride. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound is a prodrug of acyclovir, an antiviral agent effective against herpes simplex virus (HSV), varicella-zoster virus (VZV), and other herpes viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valacyclovir-d8 (hydrochloride) involves the esterification of acyclovir with L-valine-d8. The reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under inert conditions to prevent moisture interference .

Industrial Production Methods

Industrial production of L-Valacyclovir-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

L-Valacyclovir-d8 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

L-Valacyclovir-d8 (hydrochloride) is a prodrug that is rapidly converted to acyclovir in the body. Acyclovir is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valacyclovir-d8 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C13H21ClN6O4

Molecular Weight

368.84 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i1D3,2D3,7D,8D;

InChI Key

ZCDDBUOENGJMLV-HVFXBKHYSA-N

Isomeric SMILES

[2H][C@@](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Origin of Product

United States

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